molecular formula C11H9ClO3 B1610143 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester CAS No. 65738-56-9

1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester

Cat. No. B1610143
CAS RN: 65738-56-9
M. Wt: 224.64 g/mol
InChI Key: BYUCBODSULLYIS-UHFFFAOYSA-N
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Description

This compound, also known as (Z)-Methyl 5-Chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate, is an intermediate in the synthesis of IN-KG 433 (I627995), which is an impurity of Indoxacarb (I654000), an oxadiazine pesticide that acts against lepidopteran larvae and is the active ingredient in a number of household insecticides including cockroach baits .


Synthesis Analysis

The synthesis of this compound involves the use of solvent dichloromethane in a reaction system replaced by n-hexane. The raw material, an aqueous solution of t-butylhydroperoxide, is replaced by a n-hexane solution of t-butylhydroperoxide. Water removing drying is adopted, and benzylamine is added into the reaction system .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases. Unfortunately, I am unable to display the structure here .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been detailed in various sources. The replacement of dichloromethane with n-hexane reduces the solubility of the intermediate 5-chloro-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester in the solvent, increasing product crystallization ratio .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight, density, boiling point, melting point, and structural formula, can be found in various chemical databases .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : The synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester is a critical step in producing pesticide Indoxacarb. An improved synthesis method involves the reaction of 3,4'-dichloropropiophenone with sulfuric acid, followed by the reaction with dimethyl carbonate and sodium hydride to obtain the ester in 53% yield. This method is suitable for industrial production due to its simplicity and reduced equipment costs (Jing, 2012).

Applications in Organic Synthesis

  • As a Photoremovable Protecting Group : The 2,5-dimethylphenacyl (DMP) esters, similar in structure to the mentioned compound, can be used in organic synthesis as a photoremovable protecting group for carboxylic acids. Upon irradiation, these esters release the corresponding free carboxylic acids, making them useful in controlled release applications (Zabadal et al., 2001).

Chemical Reactions and Properties

  • Reaction with Carboxylic Acids : The reaction between carboxylic acids and dialkyl dicarbonates, in the presence of weak Lewis acids, leads to esters in excellent yields. This reaction mechanism is relevant for understanding the chemical behavior of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester (Bartoli et al., 2007).

Potential in Medicinal Chemistry

  • Antioxidant and Antibacterial Agents : Derivatives of 1-hydroxy-1H-indene-2-carboxylic acid, structurally related to the compound , have been synthesized and shown to possess significant antioxidant and antibacterial activities. These properties suggest potential applications in medicinal chemistry (Taktouk et al., 2014).

Industrial and Material Science Applications

  • Corrosion Inhibition : Indanone derivatives, closely related to the compound, exhibit anti-corrosive behavior on mild steel in acidic environments. These compounds can be used as corrosion inhibitors, highlighting their potential in material science applications (Saady et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound can be found in its Material Safety Data Sheet (MSDS). Unfortunately, I am unable to provide the MSDS here .

properties

IUPAC Name

methyl 6-chloro-3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCBODSULLYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886303
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester

CAS RN

65738-56-9
Record name Methyl 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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Synthesis routes and methods I

Procedure details

To a mixture of sodium hydride (2.4 g, 60% in mineral oil, 0.06 mole) and 50 ml dry dimethoxyethane, 5-chloroindanone (50 g, 0.03 mole) in 50 ml dimethoxyethane was added dropwise at room temperature. The mixture was stirred at room temperature until hydrogen evolution ceased. Then dimethylcarbonate (27 g, 0.3 mole) was added dropwise at room temperature and the reaction was heated to 60° C. for one hour. The reaction was cooled to room temperature, quenched with 100 ml H2O, acidified to pH 5 with concentrated HCl and extracted with ethyl ether (3×100 ml). The ether extract was washed with brine (100 ml), dried over anhydrous MgSO4 and stripped to yield 3.0 g (45%) of the desired product as a tan solid.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

A total of 9.0 g of anhydrous aluminum chloride was suspended in 151.3 g of 1,2-dichloroethane by stirring in an atmosphere of nitrogen gas and was cooled to 0° C. To the cooled suspension was added dropwise a mixture of 7.98 g of methyl 2-chloroformyl-3-(3′-chlorophenyl)-propionate prepared in Example 1 and 151.3 g of 1,2-dichloroethane held at 5° C. or below, followed by stirring under the same conditions for 2 hours. The reaction mixture was added dropwise to 53.6 g of 1.7% by weight hydrochloric acid cooled at 5° C. or below, followed by stirring under the same conditions for 1 hour. The 1,2-dichloroethane layer was separated from the aqueous layer, and the product was further extracted from the aqueous layer with two portions of 15.1 g of 1,2-dichloroethane. The 1,2-dichloroethane layers were collected and were washed with 33.0 g of water, from which 1,2-dichloroethane was removed under reduced pressure. The concentrated residue was purified by silica gel column chromatography [mobile phase: hexane/ethyl acetate=4/1 (by volume)] to yield 5.21 g of methyl 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylate as a beige solid in a yield of 70% on the basis of 3-(3′-chlorophenyl)-2-methoxycarbonylpropionic acid.
Quantity
9 g
Type
reactant
Reaction Step One
Name
methyl 2-chloroformyl-3-(3′-chlorophenyl)-propionate
Quantity
7.98 g
Type
reactant
Reaction Step Two
Quantity
151.3 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
151.3 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester
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1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester

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